molecular formula C27H36N2 B14244382 1-Dodecyl-4,5-diphenyl-1H-imidazole CAS No. 397333-37-8

1-Dodecyl-4,5-diphenyl-1H-imidazole

Cat. No.: B14244382
CAS No.: 397333-37-8
M. Wt: 388.6 g/mol
InChI Key: JQWKEWZLNFCDPL-UHFFFAOYSA-N
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Description

1-Dodecyl-4,5-diphenyl-1H-imidazole is a tetra-substituted imidazole derivative featuring a dodecyl (C₁₂H₂₅) chain at the 1-position and phenyl groups at the 4- and 5-positions. This review compares its hypothetical properties with similar compounds, leveraging data from structurally related derivatives.

Properties

CAS No.

397333-37-8

Molecular Formula

C27H36N2

Molecular Weight

388.6 g/mol

IUPAC Name

1-dodecyl-4,5-diphenylimidazole

InChI

InChI=1S/C27H36N2/c1-2-3-4-5-6-7-8-9-10-17-22-29-23-28-26(24-18-13-11-14-19-24)27(29)25-20-15-12-16-21-25/h11-16,18-21,23H,2-10,17,22H2,1H3

InChI Key

JQWKEWZLNFCDPL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCN1C=NC(=C1C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Dodecyl-4,5-diphenyl-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation of benzil with dodecylamine and ammonium acetate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, leading to the formation of the imidazole ring.

Industrial Production Methods: Industrial production of 1-Dodecyl-4,5-diphenyl-1H-imidazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Dodecyl-4,5-diphenyl-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the imidazole ring into more saturated derivatives.

    Substitution: The phenyl groups and the dodecyl chain can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of imidazole oxides.

    Reduction: Formation of saturated imidazole derivatives.

    Substitution: Formation of halogenated imidazole derivatives.

Scientific Research Applications

1-Dodecyl-4,5-diphenyl-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the formulation of specialty chemicals and materials, including surfactants and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 1-Dodecyl-4,5-diphenyl-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and coordination chemistry. Additionally, the long dodecyl chain imparts amphiphilic properties, allowing the compound to interact with biological membranes and disrupt microbial cell walls.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The physicochemical behavior of imidazole derivatives is highly dependent on substituents. Below is a comparative analysis of key compounds:

Compound Name 1-Substituent 2-Substituent Melting Point (°C) LogP* (Predicted) Water Solubility* Reference
1-Dodecyl-4,5-diphenyl-1H-imidazole Dodecyl - Not reported ~8.5 (high) Low -
1-Benzyl-2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole Benzyl 3-nitrophenyl Not reported ~5.2 Moderate
2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole - 4-chlorophenyl 261–263 ~4.8 Low
2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole - 4-methoxyphenyl 229–230 ~3.9 Moderate
1-(2,3-Dichlorophenyl)-2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole (2g) 2,3-dichlorophenyl 3-nitrophenyl Not reported ~5.6 Low

*LogP and solubility predictions are based on substituent contributions (alkyl chains increase LogP; polar groups enhance solubility).

Key Observations :

  • Lipophilicity : The dodecyl chain confers significantly higher hydrophobicity compared to benzyl or aryl substituents, which may improve membrane permeability but reduce aqueous solubility.
  • Thermal Stability : Aromatic substituents (e.g., 4-chlorophenyl in ) correlate with higher melting points due to rigid π-π stacking, while alkyl chains (e.g., dodecyl) likely reduce crystallinity.

Key Findings :

  • Electron-Withdrawing Groups : Nitro and chloro substituents at the 2-position (e.g., 2g in ) enhance COX-2 binding affinity, aligning with higher analgesic activity.
  • Steric Effects : Bulky substituents (e.g., dodecyl) may hinder binding to enzymatic pockets, though this remains untested.

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